molecular formula C16H22N2O2 B1403496 2-(Cbz-amino)-7-azaspiro[3.5]nonane CAS No. 1330764-28-7

2-(Cbz-amino)-7-azaspiro[3.5]nonane

Cat. No. B1403496
M. Wt: 274.36 g/mol
InChI Key: DBBUHDLXDJCBDB-UHFFFAOYSA-N
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Description

“2-(Cbz-amino)-7-azaspiro[3.5]nonane” is a compound that has been studied for its potential applications in the field of medicine . It is a derivative of benzothiazinones, containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety .


Synthesis Analysis

The synthesis of this compound involves the design and creation of new benzothiazinone derivatives . The process is based on the structure of LK02, a compound discovered in a lab . The synthesis process shows excellent in vitro activity against both drug-sensitive and clinic .


Molecular Structure Analysis

The molecular structure of “2-(Cbz-amino)-7-azaspiro[3.5]nonane” is complex and involves a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety . This structure is based on the structure of LK02 .

Scientific Research Applications

Anticonvulsant Properties

A significant application of compounds related to 2-(Cbz-amino)-7-azaspiro[3.5]nonane is in the development of anticonvulsants. Studies have synthesized and analyzed various derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, showing potential as anticonvulsant agents. These compounds were evaluated using tests like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests to determine their effectiveness in seizure control (Kamiński, Obniska, & Dybała, 2008). Other studies have continued this research, further establishing the anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane (Obniska et al., 2005).

Synthesis and Structural Analysis

The synthesis of related compounds has been a focus, with studies describing methods for creating various derivatives, including 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Huynh, Nguyen, & Nishino, 2017). Such research contributes to understanding the structural aspects and reactivity of these compounds, which is crucial for their potential therapeutic applications.

Potential in Treating Other Disorders

Further research has explored the synthesis and properties of derivatives of 2-azaspiro[4.4]nonane for their potential in treating other disorders, such as the creation of dipeptide mimetics (Mulzer, Schülzchen, & Bats, 2000). These studies open avenues for the development of new therapeutic agents based on the structural framework of 2-(Cbz-amino)-7-azaspiro[3.5]nonane.

Future Directions

The future directions for “2-(Cbz-amino)-7-azaspiro[3.5]nonane” could involve further exploration of its potential as an antitubercular agent . More research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.

properties

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBUHDLXDJCBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cbz-amino)-7-azaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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